molecular formula C20H18BrFN2O2S B11594364 (5Z)-5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11594364
M. Wt: 449.3 g/mol
InChI Key: FAHNHKAKZINZPL-BOPFTXTBSA-N
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Description

(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a synthetic organic compound with a complex structure It is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 5-bromo-2-[(3-fluorophenyl)methoxy]benzaldehyde, which is then reacted with 3-propyl-2-sulfanylidenimidazolidin-4-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures with acidic or basic catalysts, while reduction reactions often occur at room temperature under inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({5-BROMO-2-[(3-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-({5-BROMO-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in the presence of the fluorine atom, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry, where these properties can enhance the efficacy and bioavailability of potential drugs.

Properties

Molecular Formula

C20H18BrFN2O2S

Molecular Weight

449.3 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H18BrFN2O2S/c1-2-8-24-19(25)17(23-20(24)27)11-14-10-15(21)6-7-18(14)26-12-13-4-3-5-16(22)9-13/h3-7,9-11H,2,8,12H2,1H3,(H,23,27)/b17-11-

InChI Key

FAHNHKAKZINZPL-BOPFTXTBSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC(=CC=C3)F)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC(=CC=C3)F)NC1=S

Origin of Product

United States

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